2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide
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Overview
Description
2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is a chemical compound characterized by its molecular structure, which includes chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide typically involves a multi-step reaction process. The starting materials may include 2-chloroacetamide and 3-nitroaniline. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters, such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its nitro group can be reduced to an amine, which can then be further modified to create bioactive compounds.
Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic properties. Its ability to undergo chemical modifications allows for the development of new drugs and treatments.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action would need to be determined through experimental studies and research.
Comparison with Similar Compounds
2-Chloroacetamide
2-Chloro-N-[4-(2-chloroacetamido)butyl]acetamide
2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone
Uniqueness: . Its nitro group and chloroacetamide moiety contribute to its chemical properties and versatility.
Properties
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]-3-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c11-4-9(16)13-6-1-2-7(14-10(17)5-12)8(3-6)15(18)19/h1-3H,4-5H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGUNXCSNEHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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